(S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol (S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13521361
InChI: InChI=1S/C8H10ClN3O/c9-6-3-10-8(11-4-6)12-2-1-7(13)5-12/h3-4,7,13H,1-2,5H2/t7-/m0/s1
SMILES: C1CN(CC1O)C2=NC=C(C=N2)Cl
Molecular Formula: C8H10ClN3O
Molecular Weight: 199.64 g/mol

(S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol

CAS No.:

Cat. No.: VC13521361

Molecular Formula: C8H10ClN3O

Molecular Weight: 199.64 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol -

Specification

Molecular Formula C8H10ClN3O
Molecular Weight 199.64 g/mol
IUPAC Name (3S)-1-(5-chloropyrimidin-2-yl)pyrrolidin-3-ol
Standard InChI InChI=1S/C8H10ClN3O/c9-6-3-10-8(11-4-6)12-2-1-7(13)5-12/h3-4,7,13H,1-2,5H2/t7-/m0/s1
Standard InChI Key RSFDDQTZDRCPAJ-ZETCQYMHSA-N
Isomeric SMILES C1CN(C[C@H]1O)C2=NC=C(C=N2)Cl
SMILES C1CN(CC1O)C2=NC=C(C=N2)Cl
Canonical SMILES C1CN(CC1O)C2=NC=C(C=N2)Cl

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound’s molecular formula is C₈H₁₀ClN₃O, with a molecular weight of 199.64 g/mol. Its structure consists of a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) fused to a chlorinated pyrimidine ring. The hydroxyl group at the third position of the pyrrolidine and the chlorine atom at the fifth position of the pyrimidine are critical for its electronic and steric properties.

The stereochemistry of the hydroxyl-bearing carbon ((S)-configuration) influences its binding affinity to biological targets. Computational models suggest that this configuration optimizes hydrogen-bonding interactions with enzymatic active sites, particularly in kinase domains .

Table 1: Structural Comparison with Analogous Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Notable Features
(S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-olC₈H₁₀ClN₃O199.64Chiral center at C3; chlorine enhances electrophilicity of pyrimidine ring .
(S)-1-(Pyridin-4-yl)pyrrolidin-3-olC₉H₁₂N₂O164.20Pyridine substituent; lacks chlorine, reducing steric hindrance .
Pyrrolidin-3-olC₄H₉NO87.12Parent compound; used as a building block in heterocyclic synthesis .

Synthesis and Purification

Synthetic Routes

The synthesis of (S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol typically involves a nucleophilic substitution reaction between (S)-pyrrolidin-3-ol and 2-chloro-5-chloropyrimidine. A representative protocol, adapted from methods used for analogous compounds , is outlined below:

Reaction Conditions:

  • Solvent System: Ethanol/water (3:1 v/v)

  • Base: Triethylamine (TEA)

  • Temperature: 150°C (sealed tube)

  • Duration: 7 hours

Procedure:

  • (S)-Pyrrolidin-3-ol hydrochloride (1.0 g, 8.1 mmol) is dissolved in ethanol/water.

  • 2-Chloro-5-chloropyrimidine (1.50 g, 10 mmol) and TEA (5.5 mL) are added.

  • The mixture is heated under reflux, cooled, and diluted with ethanol.

  • Potassium carbonate is used to dry the solution, followed by solvent evaporation.

  • Purification via flash chromatography (chloroform/methanol, 7:3) yields the title compound (85% yield).

Industrial-Scale Considerations

For large-scale production, continuous flow reactors may enhance yield and reduce reaction time. Purification techniques such as recrystallization or simulated moving bed (SMB) chromatography could improve cost efficiency .

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod of Estimation
Molecular Weight199.64 g/molDirect calculation
LogP-0.12Consensus model
Topological Polar Surface Area (TPSA)32.26 ŲComputational modeling
Hydrogen Bond Donors2Structural analysis

Challenges and Future Directions

Current limitations include:

  • Stereoselective Synthesis: Scalable methods for enantiomerically pure production are underdeveloped.

  • Biological Data: In vitro and in vivo studies are needed to validate hypothesized mechanisms.

Proposed research priorities:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrimidine and pyrrolidine substituents.

  • Pharmacokinetic Profiling: Assessment of bioavailability and metabolic stability.

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